molecular formula C17H22N2O5 B15034861 1,3-Bis(7-oxabicyclo[4.1.0]hept-3-ylcarbonyl)imidazolidin-2-one

1,3-Bis(7-oxabicyclo[4.1.0]hept-3-ylcarbonyl)imidazolidin-2-one

Cat. No.: B15034861
M. Wt: 334.4 g/mol
InChI Key: NLRDETPBHSWRMD-UHFFFAOYSA-N
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Description

1,3-BIS({7-OXABICYCLO[410]HEPTANE-3-CARBONYL})IMIDAZOLIDIN-2-ONE is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS({7-OXABICYCLO[4.1.0]HEPTANE-3-CARBONYL})IMIDAZOLIDIN-2-ONE typically involves the reaction of imidazolidin-2-one with 7-oxabicyclo[4.1.0]heptane-3-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1,3-BIS({7-OXABICYCLO[4.1.0]HEPTANE-3-CARBONYL})IMIDAZOLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the oxabicyclo group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidin-2-one derivatives.

Scientific Research Applications

1,3-BIS({7-OXABICYCLO[4.1.0]HEPTANE-3-CARBONYL})IMIDAZOLIDIN-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3-BIS({7-OXABICYCLO[4.1.0]HEPTANE-3-CARBONYL})IMIDAZOLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[4.1.0]heptane: A simpler bicyclic compound with similar structural features.

    7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.

    Cyclohexene oxide: A related compound with an epoxide group.

Uniqueness

1,3-BIS({7-OXABICYCLO[4.1.0]HEPTANE-3-CARBONYL})IMIDAZOLIDIN-2-ONE is unique due to its dual oxabicyclo groups and imidazolidin-2-one core, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

1,3-bis(7-oxabicyclo[4.1.0]heptane-3-carbonyl)imidazolidin-2-one

InChI

InChI=1S/C17H22N2O5/c20-15(9-1-3-11-13(7-9)23-11)18-5-6-19(17(18)22)16(21)10-2-4-12-14(8-10)24-12/h9-14H,1-8H2

InChI Key

NLRDETPBHSWRMD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(O2)CC1C(=O)N3CCN(C3=O)C(=O)C4CCC5C(C4)O5

Origin of Product

United States

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